

# An In-depth Technical Guide to 8-Nonynoic Acid (CAS: 30964-01-3)

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## Compound of Interest

Compound Name: 8-Nonynoic acid

Cat. No.: B1196867

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## Introduction

**8-Nonynoic acid** (CAS number 30964-01-3) is a medium-chain fatty acid characterized by a terminal alkyne group.<sup>[1][2][3]</sup> This unique structural feature makes it a valuable building block in organic synthesis and a molecule of interest for its biological activities. This technical guide provides a comprehensive overview of the available data on **8-nonynoic acid**, including its physicochemical properties, synthesis, reported applications, and safety information.

## Physicochemical Properties

A summary of the key physicochemical properties of **8-nonynoic acid** is presented in the table below. These values are compiled from various chemical suppliers and databases.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O <sub>2</sub>	[3]
Molecular Weight	154.21 g/mol	[2]
CAS Number	30964-01-3	
Appearance	Colorless to off-white solid (<19°C) or liquid (>19°C)	
Melting Point	19 °C	
Boiling Point	264.8 °C at 760 mmHg (Predicted)	
Density	0.991 g/cm <sup>3</sup>	
Flash Point	23 °C	
pKa	4.76 ± 0.10 (Predicted)	
Refractive Index	1.4524	

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **8-nonynoic acid** is not readily available in the reviewed literature, a general methodology for the preparation of terminal alkynoic acids can be described. One common approach involves the carboxylation of a terminal alkyne.

## Generalized Experimental Protocol for the Synthesis of Terminal Alkynoic Acids

This protocol is a generalized procedure and may require optimization for the specific synthesis of **8-nonynoic acid**.

Materials:

- 1-Octyne (precursor to **8-nonynoic acid**)

- Strong base (e.g., n-butyllithium or sodium amide)
- Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
- Dry ice (solid carbon dioxide)
- Acid for workup (e.g., hydrochloric acid)
- Organic solvent for extraction (e.g., diethyl ether)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-octyne in the anhydrous solvent.
- Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath).
- Slowly add the strong base to the solution to deprotonate the terminal alkyne, forming the corresponding acetylide.
- Stir the reaction mixture at low temperature for a specified time to ensure complete formation of the acetylide.
- Carefully add crushed dry ice to the reaction mixture. The acetylide will react with the carbon dioxide to form the carboxylate salt.
- Allow the reaction to warm to room temperature.
- Quench the reaction by adding an aqueous solution of a weak acid or water.
- Acidify the mixture with a stronger acid (e.g., 1M HCl) to protonate the carboxylate, forming **8-nonynoic acid**.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
- Combine the organic extracts and wash with brine.

- Dry the organic layer over an anhydrous drying agent.
- Remove the solvent under reduced pressure to yield the crude **8-nonynoic acid**.
- Purify the product by distillation or chromatography as needed.



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A generalized workflow for the synthesis of **8-nonynoic acid**.

## Applications

### DNA-Templated Synthesis

**8-Nonynoic acid** is cited as a useful reagent in DNA-templated synthesis, specifically in pyrrolidine-catalyzed aldol condensations conducted in organic solvents. DNA-templated synthesis utilizes the sequence-specific hybridization of DNA to bring reactants into close proximity, thereby facilitating a chemical reaction.

### Generalized Experimental Protocol for DNA-Templated Aldol Condensation

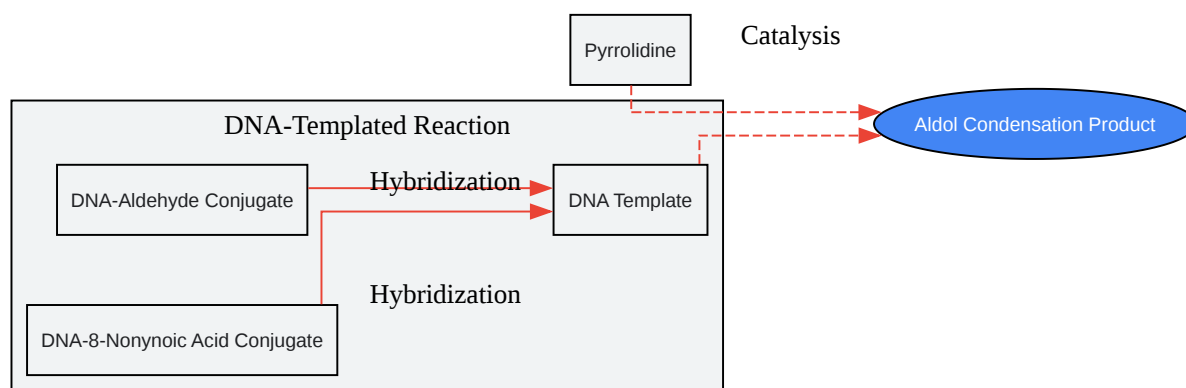
This is a conceptual protocol as a specific method for **8-nonynoic acid** was not found.

Materials:

- DNA template strand.
- DNA-conjugated **8-nonynoic acid** (e.g., via an amide linkage to an amine-modified oligonucleotide).
- DNA-conjugated aldehyde.
- Pyrrolidine (catalyst).
- Appropriate buffer and organic co-solvents.

## Procedure:

- Design and synthesize the DNA template and the DNA-conjugated reactants.
- Anneal the DNA-conjugated reactants to the complementary DNA template by heating and slowly cooling the mixture.
- Add pyrrolidine to the reaction mixture to catalyze the aldol condensation between the tethered **8-nonynoic acid** derivative and the aldehyde.
- Allow the reaction to proceed for a set time at a controlled temperature.
- Analyze the reaction products using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) and mass spectrometry to confirm the formation of the desired product.



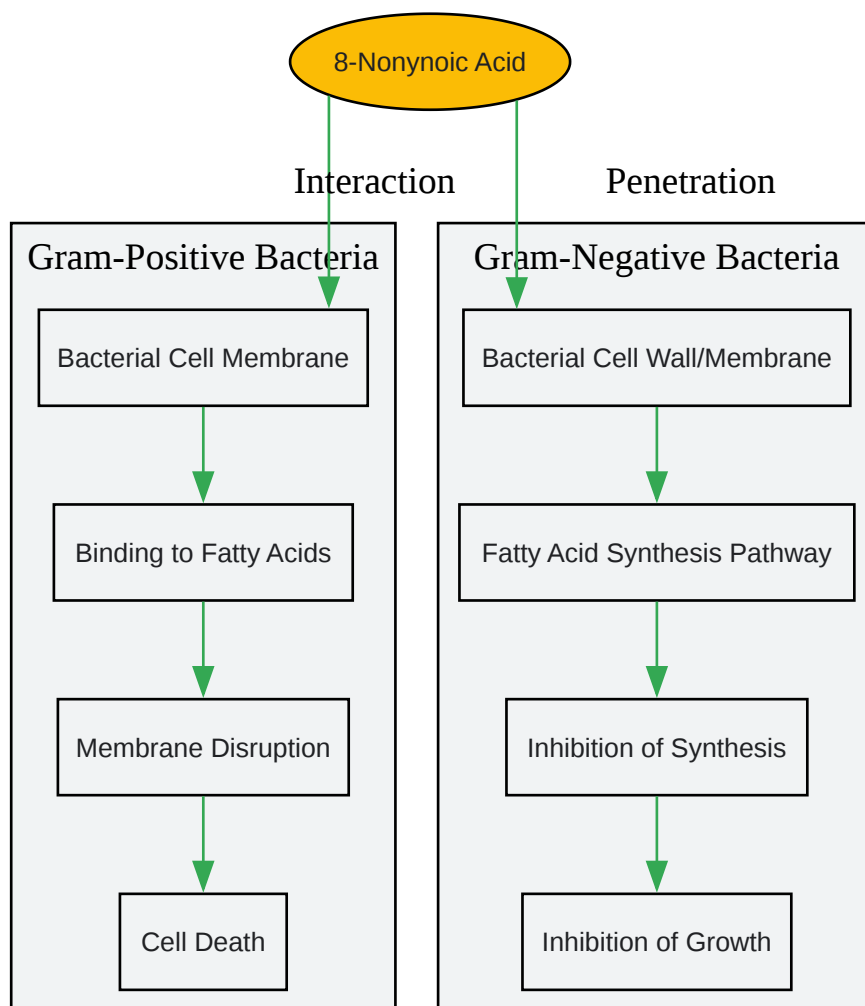
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Conceptual workflow for DNA-templated aldol condensation.

## Antibacterial Activity

**8-Nonynoic acid** has been reported to exhibit antibacterial activity. It is described as being active against Gram-positive bacteria by binding to bacterial fatty acids and inhibiting the growth of Gram-negative bacteria by inhibiting fatty acid synthesis.

While specific Minimum Inhibitory Concentration (MIC) values for **8-nonynoic acid** against a range of bacteria are not available in the reviewed literature, a generalized mechanism for the antibacterial action of fatty acids is proposed.



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Proposed antibacterial mechanisms of **8-nonynoic acid**.

## Spectral Data

Publicly available, experimentally determined spectral data (NMR, IR, Mass Spectrometry) specifically for **8-nonynoic acid** are limited. The following information is based on predictions and data from similar compounds.

- $^1\text{H}$  NMR: The terminal alkyne proton ( $\equiv\text{C-H}$ ) is expected to appear as a triplet around  $\delta$  1.9-2.1 ppm. The protons on the carbon adjacent to the carboxylic acid ( $\alpha$ -protons) would likely resonate around  $\delta$  2.2-2.4 ppm. Other methylene protons would appear in the  $\delta$  1.2-1.7 ppm range.
- $^{13}\text{C}$  NMR: The carbons of the alkyne group are expected in the  $\delta$  68-90 ppm region. The carbonyl carbon should appear downfield, typically  $>170$  ppm.
- IR Spectroscopy: A characteristic sharp peak for the terminal alkyne C-H stretch is expected around  $3300\text{ cm}^{-1}$ . A weak  $\text{C}\equiv\text{C}$  stretch should be observed around  $2100\text{-}2260\text{ cm}^{-1}$ . The carboxylic acid O-H stretch will be a broad band from  $2500\text{-}3300\text{ cm}^{-1}$ , and the C=O stretch will be a strong absorption around  $1700\text{-}1725\text{ cm}^{-1}$ .
- Mass Spectrometry: The nominal mass will be 154 amu. Common fragmentation patterns for fatty acids include the loss of water and the carboxyl group.

## Safety Information

Safety data sheets (SDS) provide the following hazard information.

- GHS Pictograms: GHS07 (Harmful)
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle **8-nonynoic acid** in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

## Conclusion

**8-Nonynoic acid** is a versatile chemical with established utility in specialized synthetic applications and potential as an antibacterial agent. While detailed experimental protocols and comprehensive biological data are not widely published, this guide consolidates the available

technical information to support researchers and developers in their work with this compound. Further research is warranted to fully elucidate its synthetic accessibility, biological activity, and potential applications in drug development and other scientific fields.

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## References

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